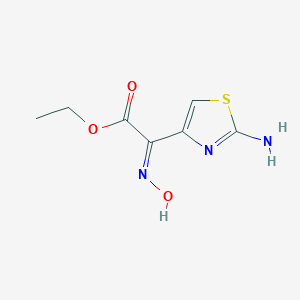

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPYCPXBCCSDL-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64485-82-1, 60845-81-0 | |

| Record name | Ethyl (Z)-2-amino-α-(hydroxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-α-(hydroxyimino)thiazol-4-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

CAS Number: 64485-82-1

This technical guide provides an in-depth overview of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various third-generation cephalosporin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a light yellow to beige fine powder. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₃S | |

| Molecular Weight | 215.23 g/mol | |

| CAS Number | 64485-82-1 | |

| Appearance | Light yellow to beige fine powder | |

| Melting Point | 195-197 °C (lit.) | |

| Solubility | Slightly soluble in DMSO and Methanol | |

| pKa (Predicted) | 9.53 ± 0.70 | |

| Storage Temperature | 2-8°C, in an inert atmosphere, protected from light |

Spectroscopic Data

The structural integrity of this compound is confirmed by various spectroscopic techniques.

NMR Spectroscopy

| ¹H NMR | ¹³C NMR |

| ¹H NMR data for the tritylated derivative is available: ¹H NMR (400 MHz, DMSO-d₆): δ = 1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 6.75 (s, 1H), 7.25-7.36 (m, 17H). | ¹³C NMR data for the tritylated derivative is available: ¹³C NMR (100 MHz, DMSO-d₆) δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4. |

Note: The provided NMR data is for the tritylated derivative, which is a common intermediate in subsequent reactions.

Infrared (IR) Spectroscopy

An ATR-IR spectrum is available for 2-(2-aminothiazol-4-yl)-2-hydroximino-acetic acid ethyl ester. Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3400–3250 | N–H stretch | Primary amine |

| 3500–3200 (broad) | O–H stretch | Hydroxyimino (oxime) |

| 3100–3000 | =C–H stretch | Thiazole ring |

| 2980-2850 | C-H stretch | Ethyl group |

| 1750–1735 | C=O stretch | Ester |

| 1680–1640 | C=N stretch | Oxime and Thiazole ring |

| 1650–1580 | N–H bend | Primary amine |

| 1320–1000 | C–O stretch | Ester |

Experimental Protocols

This compound is a crucial building block for the side chains of many cephalosporin antibiotics.

Synthesis of this compound

A common synthetic route involves the oximation of ethyl acetoacetate, followed by halogenation and cyclization with thiourea.

Protocol:

-

Oximation: Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid (e.g., acetic acid or sulfuric acid) and a solvent such as water to form ethyl 2-(hydroxyimino)acetoacetate.

-

Halogenation: The resulting intermediate is then halogenated, for instance, using bromine, to yield a 4-halo-2-(hydroxyimino)acetoacetate.

-

Cyclization: The halogenated intermediate is then reacted with thiourea in a solvent like methanol. A catalyst, such as 12-ammonium phosphomolybdate, can be employed to facilitate the cyclization reaction, which forms the desired this compound.

Role in Cephalosporin Synthesis: Acylation of 7-ACA

This compound serves as a precursor to the side chain that is acylated to the 7-aminocephalosporanic acid (7-ACA) nucleus.

Protocol Overview:

-

Activation: The hydroxyimino group of this compound is typically protected (e.g., tritylation) and the ester is hydrolyzed to the corresponding carboxylic acid. This acid is then activated, for example, by converting it into an acyl chloride or using a coupling agent.

-

Coupling: The activated side chain is then coupled with 7-aminocephalosporanic acid (7-ACA) or a derivative thereof. This reaction is a nucleophilic acyl substitution where the amino group of the 7-ACA nucleus attacks the activated carbonyl of the side chain.

-

Deprotection: Finally, any protecting groups on the side chain are removed to yield the final cephalosporin antibiotic.

Visualized Workflows

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Cephalosporin Synthesis Workflow

An In-depth Technical Guide to (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of third-generation cephalosporin antibiotics. Its unique molecular architecture, featuring a 2-aminothiazole ring and a (Z)-hydroxyimino group, makes it a valuable building block in the construction of complex bioactive molecules. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and its significant application in the synthesis of the antibiotic Cefdinir.

Synonyms and Identifiers

A variety of synonyms and identifiers are used in literature and commercial listings for this compound.

| Synonym | Source |

| Ethyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate | IUPAC Name |

| Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | Common Name |

| EHATA | Abbreviation |

| EHTAA | Abbreviation |

| Noraminothiazole ethyl ester | Trivial Name |

| Cefdinir Side-Chain Ethyl Ester | Application |

| CAS Number: 64485-82-1 | Registry No. |

Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₉N₃O₃S |

| Molecular Weight | 215.23 g/mol |

| Appearance | Light yellow to beige fine powder |

| Melting Point | 195-197 °C |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| ¹H NMR (DMSO-d₆) | δ (ppm): 1.25 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 6.70 (s, 1H, thiazole-H), 7.20 (s, 2H, NH₂), 11.5 (s, 1H, NOH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 14.1, 60.8, 110.5, 141.2, 148.9, 162.8, 168.5 |

Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process commencing from ethyl acetoacetate. The following protocol is a detailed method based on established literature.

Materials:

-

Ethyl acetoacetate

-

Sodium nitrite

-

Concentrated sulfuric acid

-

Purified water

-

Bromine or Chlorine

-

Thiourea

-

Methanol

-

12-Ammonium phosphomolybdate (AMP) catalyst (optional)

Procedure:

Step 1: Oximation of Ethyl Acetoacetate

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve sodium nitrite in purified water and cool the solution to 10-15 °C.

-

Add ethyl acetoacetate to the cooled solution.

-

Slowly add a 50% solution of concentrated sulfuric acid dropwise while maintaining the reaction temperature between 10-15 °C. The addition should take approximately 3-5 hours.

-

After the addition is complete, continue to stir the reaction mixture for an additional 3-5 hours.

-

Extract the product, 2-(hydroxyimino)acetoacetate, with a suitable organic solvent (e.g., chloroform) and concentrate the organic phase under reduced pressure.

Step 2: Halogenation of 2-(Hydroxyimino)acetoacetate

-

Gently warm the product from Step 1 to 30-40 °C.

-

Slowly add bromine or chlorine dropwise to the reaction mixture, maintaining the temperature at 30-40 °C. The addition should take approximately 3-5 hours.

-

After the addition is complete, continue to stir the mixture for 1-3 hours to yield the halogenated intermediate.

Step 3: Cyclization with Thiourea

-

At a temperature of 20-30 °C, dissolve the halogenated intermediate from Step 2, thiourea, and optionally, 12-ammonium phosphomolybdate (as a catalyst) in methanol.

-

Stir the reaction mixture for approximately 20 minutes.

-

If a catalyst was used, filter it out.

-

The resulting mother liquor is then subjected to vacuum distillation to obtain the final product, this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a light yellow to beige crystalline solid.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis of this compound.

Role in Cefdinir Synthesis

Caption: Role as an intermediate in the synthesis of Cefdinir.

In-Depth Technical Guide: Structure Elucidation of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceuticals. This document details the analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided, along with a logical workflow for its structural confirmation.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics. Its molecular structure, containing a 2-aminothiazole ring, an ethyl ester, and a Z-configured hydroxyimino group, imparts specific reactivity and biological properties to the final active pharmaceutical ingredients. Accurate structural confirmation of this intermediate is paramount to ensure the purity, efficacy, and safety of the resulting drugs. This guide outlines the systematic approach to its structure elucidation using modern spectroscopic methods.

Molecular Structure and Properties

-

IUPAC Name: (2Z)-ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate

-

Synonyms: Ethyl (Z)-2-(2-aminothiazol-4-yl)-hydroiminoacetate, EHATA

-

CAS Number: 64485-82-1

-

Molecular Formula: C₇H₉N₃O₃S

-

Molecular Weight: 215.23 g/mol

-

Appearance: Light yellow to beige fine powder.

-

Melting Point: 195-197 °C

Spectroscopic Data and Structure Elucidation

The structural confirmation of this compound is achieved through the combined interpretation of NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the title compound, interpreted from data of a closely related tritylated derivative.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~1.30 | Triplet | ~7.1 | 3H | -CH₃ (Ethyl) |

| ~4.35 | Quartet | ~7.1 | 2H | -CH₂- (Ethyl) |

| ~6.70 | Singlet | - | 1H | Thiazole C5-H |

| ~7.20 | Singlet (broad) | - | 2H | -NH₂ |

| ~11.50 | Singlet | - | 1H | N-OH |

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The predicted chemical shifts are presented below, based on analysis of a similar structure.

| Chemical Shift (δ) ppm | Assignment |

| ~14.5 | -CH₃ (Ethyl) |

| ~62.0 | -CH₂- (Ethyl) |

| ~109.5 | Thiazole C5 |

| ~141.5 | Thiazole C4 |

| ~148.0 | C=N (Oxime) |

| ~163.0 | C=O (Ester) |

| ~169.0 | Thiazole C2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (aminothiazole), O-H stretching (oxime) |

| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1640 | Strong | N-H bending (aminothiazole), C=N stretching (thiazole ring) |

| ~1530 | Medium | C=N stretching (oxime) |

| ~1200 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

| m/z | Proposed Fragment |

| 216.04 | [M+H]⁺ (Molecular ion peak) |

| 170.04 | [M+H - C₂H₅OH]⁺ (Loss of ethanol) |

| 142.03 | [M+H - C₂H₅OH - CO]⁺ (Loss of ethanol and carbon monoxide) |

| 114.04 | [C₄H₄N₂S]⁺ (Aminothiazole ring fragment) |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is appropriate. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Mass Spectrometry (Electrospray Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation for positive ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺) and subject it to collision-induced dissociation (CID).

Mandatory Visualizations

Caption: Chemical Structure

Caption: Structure Elucidation Workflow

Caption: General Synthetic Pathway

An In-depth Technical Guide to the Physical Properties of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a key chemical intermediate, particularly in the synthesis of various pharmaceuticals. Its structural motif, featuring a 2-aminothiazole ring, is a recognized pharmacophore present in a wide array of bioactive molecules, including cephalosporin antibiotics and kinase inhibitors used in oncology. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in drug design, development, and manufacturing. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its relevance in biological signaling pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for determining its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₃S | --INVALID-LINK-- |

| Molecular Weight | 215.23 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow to beige fine powder | --INVALID-LINK-- |

| Melting Point | 195-197 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 426.8 ± 37.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density (Predicted) | 1.56 g/cm³ | [Various Suppliers] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | --INVALID-LINK-- |

| pKa (Predicted) | 9.53 ± 0.70 | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~1.3 | Triplet | ~7.1 | -CH₃ (Ethyl) |

| ~4.3 | Quartet | ~7.1 | -CH₂- (Ethyl) | |

| ~7.0 | Singlet | - | Thiazole C5-H | |

| ~7.3 | Broad Singlet | - | -NH₂ | |

| ~11.5 | Singlet | - | =N-OH | |

| ¹³C NMR | ~14 | - | - | -CH₃ (Ethyl) |

| ~62 | - | - | -CH₂- (Ethyl) | |

| ~110 | - | - | Thiazole C5 | |

| ~142 | - | - | Thiazole C4 | |

| ~148 | - | - | C=NOH | |

| ~163 | - | - | C=O (Ester) | |

| ~169 | - | - | Thiazole C2 |

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine), O-H stretch (oxime) |

| 3100-3000 | Medium | C-H stretch (aromatic/vinyl) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1620 | Strong | C=N stretch (thiazole ring and oxime) |

| ~1540 | Strong | N-H bend (amine) |

| 1200-1000 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 215.04 | [M]⁺ (Molecular Ion) |

| 170 | [M - OEt]⁺ |

| 142 | [M - CO₂Et]⁺ |

| 114 | [M - C₄H₅NO₂]⁺ |

Experimental Protocols

The synthesis of this compound typically involves a multi-step process. The following protocols are generalized from various patented industrial syntheses.

Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate

This intermediate is prepared via nitrosation of an appropriate starting material.

-

Materials: Glycine ethyl ester hydrochloride, sodium nitrite, concentrated hydrochloric acid, water, diethyl ether.

-

Procedure:

-

A solution of glycine ethyl ester hydrochloride in water is prepared and cooled to -5 °C.

-

Concentrated hydrochloric acid is added to the solution.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for approximately one hour at 0 °C.

-

The product is extracted with diethyl ether.

-

The organic layer is dried and the solvent is evaporated under reduced pressure to yield the crude product, which is used in the next step without further purification.

-

Synthesis of this compound

This final step involves the cyclization reaction to form the aminothiazole ring.

-

Materials: Ethyl 2-chloro-2-(hydroxyimino)acetate, thiourea, a suitable solvent (e.g., ethanol, isopropanol), and a base (e.g., N,N-dimethylaniline).

-

Procedure:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate is dissolved in the chosen solvent.

-

Thiourea and the base are added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

The product precipitates from the reaction mixture upon completion or after cooling.

-

The solid product is collected by filtration, washed with a suitable solvent, and dried.

-

Purification

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a high-purity fine powder.

Determination of Physical Properties

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent like DMSO-d₆. Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane).

-

IR Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer, typically with the sample prepared as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI).

Logical and Signaling Pathway Diagrams

The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors, many of which are used in cancer therapy. These inhibitors often target key nodes in cellular signaling pathways that are dysregulated in cancer.

Experimental Workflow for Synthesis and Characterization

Caption: Synthetic and analytical workflow.

Representative Signaling Pathway Targeted by 2-Aminothiazole Derivatives

Many 2-aminothiazole-based drugs, such as Dasatinib, are potent inhibitors of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT. These kinases are crucial components of signaling pathways that drive cell proliferation and survival in various cancers.

Caption: Inhibition of oncogenic signaling.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry. Its well-defined physical properties, coupled with established synthetic routes, make it a versatile building block for the creation of complex drug molecules. The presence of the 2-aminothiazole core links this intermediate to a class of compounds with proven therapeutic efficacy, particularly in the realm of oncology, by targeting critical cellular signaling pathways. This guide provides essential technical information to aid researchers and drug development professionals in the effective use and understanding of this important chemical entity.

An In-depth Technical Guide to (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, notably cephalosporin antibiotics.

Core Chemical Properties

This compound is a light yellow to beige fine powder.[1] Its chemical structure and key identifying information are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 64485-82-1[1][2][3][4][5] |

| Molecular Formula | C₇H₉N₃O₃S[1][2][4][5] |

| Molecular Weight | 215.23 g/mol [1][2][5] |

| IUPAC Name | ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate |

| Synonyms | EHATA, EHTAA, Ethyl 2-amino-α-(hydroxyimino)-4-thiazoleacetate[1] |

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 195-197 °C | [1] |

| Boiling Point (Predicted) | 426.8 ± 37.0 °C | [1] |

| Density (Estimated) | 1.4565 g/cm³ | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa (Predicted) | 9.53 ± 0.70 | [1] |

| Appearance | Light yellow to beige fine powder | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically a multi-step process commencing from ethyl acetoacetate. The general synthetic route involves three key transformations: oximation, halogenation, and cyclization.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative experimental protocol compiled from various patented methods.[6][7] Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Step 1: Oximation of Ethyl Acetoacetate

-

In a suitable reaction vessel, dissolve sodium nitrite in water.

-

Cool the solution to 10-15°C.

-

Add ethyl acetoacetate to the cooled solution.

-

Slowly add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, maintaining the reaction temperature at 10-15°C.

-

After the addition is complete, continue to stir the reaction mixture for an additional 3-5 hours.

-

Extract the product, ethyl 2-(hydroxyimino)acetoacetate, with chloroform.

-

Combine the organic phases and remove the solvent under reduced pressure.

Step 2: Halogenation of Ethyl 2-(hydroxyimino)acetoacetate

-

Gently warm the crude ethyl 2-(hydroxyimino)acetoacetate from the previous step to 30-40°C.

-

Slowly add bromine dropwise to the reaction mixture over 3-5 hours, maintaining the temperature between 30-40°C.

-

After the addition is complete, continue to stir the mixture for 1-3 hours to yield ethyl 4-bromo-2-(hydroxyimino)acetoacetate.

Step 3: Cyclization with Thiourea

-

At a temperature of 20-30°C, dissolve the crude ethyl 4-bromo-2-(hydroxyimino)acetoacetate and thiourea in methanol. A catalyst such as 12-ammonium phosphomolybdate may be used.[7]

-

Allow the reaction to proceed for approximately 20 minutes.

-

If a solid catalyst is used, filter it from the reaction mixture.

-

Remove the solvent from the filtrate by vacuum distillation to obtain the crude this compound.

-

The final product can be further purified by recrystallization.

Spectral Data

Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. While public databases indicate the availability of ¹H NMR and ¹³C NMR spectra, detailed, readily accessible spectral data for the parent compound is limited.[2] However, ¹H NMR and ¹³C NMR data for a tritylated derivative, ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate, have been reported and can serve as a reference.[8]

Reported NMR Data for Ethyl (Z)-(2-aminothiazol-4-yl)triphenylmethyloxyiminoacetate: [8]

-

¹H NMR (400 MHz, DMSO-d₆): δ = 1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 6.75 (s, 1H), 7.25-7.36 (m, 17H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4.

Safety and Handling

This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[5] |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The compiled data on its chemical properties, a detailed synthetic protocol, and safety guidelines are intended to support its effective and safe use in research and development, particularly in the synthesis of novel pharmaceuticals. Further investigation into its reactivity and the development of more efficient synthetic routes remain areas of active interest in the field of medicinal chemistry.

References

- 1. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]

- 2. This compound | C7H9N3O3S | CID 6401017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 64485-82-1|this compound|BLD Pharm [bldpharm.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]

- 7. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 8. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

A Technical Guide to (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, particularly cephalosporin antibiotics. This document outlines its physicochemical properties, experimental protocols for its synthesis, and its role in further chemical transformations.

Physicochemical Properties

This compound, with the CAS number 64485-82-1, is a light yellow to beige powder.[1][2] A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 187-192 °C, 195-197 °C | [1][2][3][4] |

| Molecular Formula | C₇H₉N₃O₃S | [2][5][6] |

| Molecular Weight | 215.23 g/mol | [2][5][6] |

| Appearance | Yellow to beige powder | [1] |

| Boiling Point | 426.8 °C at 760 mmHg | [1] |

| Density | 1.56 g/cm³ | [1] |

| Flash Point | 211.9 °C | [1] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [2][3] |

Experimental Protocols

The synthesis of this compound is a critical process for its application as a pharmaceutical intermediate. Below are detailed methodologies for its preparation.

2.1. Synthesis via Oximation, Halogenation, and Cyclization

A common synthetic route involves a multi-step process starting from ethyl acetoacetate.[7][8]

Step 1: Oximation of Ethyl Acetoacetate

-

Reactants: Ethyl acetoacetate, sodium nitrite, and concentrated sulfuric acid.[7]

-

Solvent: Purified water.[7]

-

Procedure: Ethyl acetoacetate is reacted with sodium nitrite in an acidic medium (sulfuric acid) to produce ethyl 2-(hydroxyimino)acetoacetate.[7][8] This reaction is typically carried out at controlled temperatures to ensure the desired product formation.

Step 2: Halogenation

-

Reactant: The product from Step 1 (ethyl 2-(hydroxyimino)acetoacetate).

-

Halogenating Agent: A suitable halogenating agent, such as sulfuryl chloride, is used.[8]

-

Procedure: The ethyl 2-(hydroxyimino)acetoacetate is halogenated to form an intermediate like ethyl 4-chloro-2-(hydroxyimino)acetoacetate.[8]

Step 3: Cyclization with Thiourea

-

Reactants: The halogenated intermediate from Step 2 and thiourea.[7][8]

-

Catalyst (optional): 12-ammonium phosphomolybdate (AMP) can be used as a catalyst.[7]

-

Solvent: Methanol.[7]

-

Procedure: The halogenated compound is reacted with thiourea. This reaction proceeds via a cyclization mechanism to form the final product, this compound.[7][8] The reaction is typically performed at temperatures ranging from 0 to 50°C.[8] The product can then be isolated through crystallization.[8]

2.2. Melting Point Determination

The melting point is a crucial parameter for assessing the purity of the synthesized compound. A standard laboratory method for its determination is as follows:

-

Apparatus: A calibrated melting point apparatus.

-

Sample Preparation: A small amount of the dried, crystalline solid is packed into a capillary tube.

-

Procedure: The capillary tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point range.

Synthetic Pathway and Application

This compound is a vital building block in the synthesis of advanced cephalosporin antibiotics, such as Cefdinir.[9] The following diagram illustrates a general workflow from starting materials to the target compound and its subsequent utilization.

Caption: Synthetic workflow for this compound and its role as a key intermediate.

References

- 1. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate CAS 64485-82-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | 64485-82-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 去甲氨噻肟酸乙酯,主要为顺式 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C7H9N3O3S | CID 6401017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate | C7H9N3O3S | CID 6738988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 8. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]

- 9. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation, and purification processes. This document outlines the available solubility data, presents a detailed experimental protocol for its determination, and visualizes the procedural workflow.

Solubility Profile

Table 1: Quantitative and Qualitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Qualitative | [1] |

| Methanol | Not Specified | Slightly Soluble | Qualitative | [1] |

Note: The lack of extensive quantitative data highlights a knowledge gap for this specific compound, reinforcing the importance of the experimental protocol provided below for researchers who require precise solubility measurements.

Experimental Protocol for Solubility Determination

The following section details a robust gravimetric method for determining the thermodynamic solubility of this compound. This method is reliable for establishing the equilibrium solubility of a solid compound in a given solvent.

2.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with secure, airtight caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

-

Spatula

-

Calibrated pipettes

2.2. Procedure

2.2.1. Preparation of a Saturated Solution

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vial to prevent any solvent evaporation during the experiment.

-

Place the vial in a thermostatically controlled shaker set to the desired constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient duration, typically 24-48 hours, to ensure that thermodynamic equilibrium is reached. Continuous agitation of the solution is necessary throughout this period.

2.2.2. Sample Withdrawal and Filtration

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a calibrated pipette.

-

Immediately filter the withdrawn solution using a syringe filter to remove any remaining undissolved solid particles. This step should be performed swiftly to minimize any potential temperature fluctuations.

2.2.3. Gravimetric Analysis

-

Transfer a precisely known volume or mass of the clear filtrate into a pre-weighed, dry evaporation dish.

-

Record the combined mass of the dish and the filtrate.

-

Carefully evaporate the solvent in an oven set to a temperature below the decomposition point of the compound. The melting point of this compound is reported to be 195-197 °C.[1]

-

Once the solvent has completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

2.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of filtrate (L))

Alternatively, if the mass of the filtrate was used:

Solubility ( g/100g solvent) = [(Mass of dried solute (g)) / (Mass of filtrate (g) - Mass of dried solute (g))] x 100

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide on the Role of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in the Development of Third-Generation Cephalosporin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal chemical intermediate, not an active pharmaceutical ingredient with a direct mechanism of action in a biological system. Its significance lies in its role as a crucial building block for the synthesis of the 7-acylamino side chain of numerous third-generation cephalosporin antibiotics, such as ceftriaxone and cefotaxime. This guide elucidates the mechanism of action of the final cephalosporin products, the contribution of the side chain derived from this intermediate, and the methodologies used to evaluate their efficacy.

The Role of the Aminothiazolyl Side Chain

The aminothiazolyl moiety, derived from this compound, is a hallmark of many third-generation cephalosporins. This side chain confers several advantageous properties to the final antibiotic molecule:

-

Enhanced Antibacterial Spectrum: The presence of the 2-aminothiazol-4-yl group is a favorable substituent at the C-7 position of the cephem nucleus, leading to potent antibacterial activity against a broad range of both Gram-positive and Gram-negative bacteria.[1]

-

Increased Stability against β-Lactamases: The methoxyimino group, often present in this side chain, provides steric hindrance that protects the β-lactam ring from hydrolysis by many common β-lactamase enzymes produced by resistant bacteria.[2][3] This stability is a key factor in the efficacy of third-generation cephalosporins against organisms that are resistant to earlier generations of β-lactam antibiotics.

-

Affinity for Penicillin-Binding Proteins (PBPs): The overall structure of the side chain influences the binding affinity of the cephalosporin to PBPs, the enzymes responsible for bacterial cell wall synthesis.

Mechanism of Action of Third-Generation Cephalosporins

Third-generation cephalosporins are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall. This process involves the following key steps:

-

Penetration of the Bacterial Cell Wall: These antibiotics must first penetrate the outer membrane of Gram-negative bacteria to reach their target. The hydrophilic nature of the aminothiazolyl side chain can facilitate this process.

-

Inhibition of Penicillin-Binding Proteins (PBPs): The core mechanism of action is the acylation and subsequent inactivation of PBPs.[4][5] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By binding to the active site of PBPs, cephalosporins block the cross-linking of peptidoglycan chains.

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

The following diagram illustrates the signaling pathway of third-generation cephalosporin action:

Caption: Mechanism of action of third-generation cephalosporins.

Synthesis of Ceftriaxone: An Exemplary Workflow

This compound is a key starting material for the synthesis of the ceftriaxone side chain. The general workflow involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with an activated form of the side chain. The following diagram outlines a simplified synthetic pathway.

Caption: Simplified synthesis of Ceftriaxone.

Quantitative Data: In Vitro Activity of Ceftriaxone

The efficacy of cephalosporins is quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. Below is a table summarizing the MIC values for ceftriaxone against common pathogens.

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | 0.125 | 2.0 |

| Salmonella Typhi | 0.125 | 8.0 |

| Salmonella Paratyphi A | 0.125 | 2.0 |

| Escherichia coli | ≤0.12 | - |

| Klebsiella spp. | ≤0.12 | - |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data sourced from multiple studies.[6][7][8][9][10]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of MIC is a critical experiment in assessing the activity of new cephalosporins. The broth microdilution method is a standard protocol.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a cephalosporin against a bacterial isolate.

Materials:

-

Bacterial isolate in pure culture

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Cephalosporin antibiotic powder

-

Sterile 96-well microtiter plates

-

Sterile diluents (e.g., sterile water or saline)

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of the cephalosporin in a suitable sterile solvent.

-

Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

This protocol is a generalized procedure and may require optimization based on the specific bacteria and antibiotic being tested. For standardized testing, guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) should be followed.[11][12][13][14][15]

References

- 1. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Third-Generation Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Third generation cephalosporins | PDF [slideshare.net]

- 4. Third-Generation Cephalosporins: A Comprehensive Guide to Usage, Mechanism of Action, and Considerations - DoveMed [prod.cluster.dovemed.com]

- 5. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. research.rug.nl [research.rug.nl]

- 9. Minimum inhibitory concentration (MIC) of Ceftriaxone and Azithromycin for blood culture isolates of Salmonella enterica spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. api.pageplace.de [api.pageplace.de]

- 13. woah.org [woah.org]

- 14. apec.org [apec.org]

- 15. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

role of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in cephalosporin synthesis

An In-Depth Technical Guide on the Role of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate in Cephalosporin Synthesis

Introduction

This compound is a pivotal chemical intermediate in the pharmaceutical industry, serving as a cornerstone for the synthesis of the C-7 side chains of numerous third and fourth-generation cephalosporin antibiotics.[1][2] Cephalosporins are a critically important class of β-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. The structural modification of the C-7 acylamino side chain of the core 7-aminocephalosporanic acid (7-ACA) nucleus is a key strategy for modulating the antibacterial spectrum, potency, and β-lactamase stability of these drugs.

The aminothiazole ring and the (Z)-hydroxyimino group, both present in the title compound, are signature features of many advanced cephalosporins, including Cefotaxime, Ceftriaxone, and Ceftazidime.[1][2] The (Z)-oximino moiety, in particular, confers significant stability against β-lactamase enzymes, a primary mechanism of bacterial resistance, while the aminothiazole group enhances antibacterial activity.[3][4] This guide provides a detailed examination of the synthesis of this key intermediate, its activation, and its subsequent incorporation into the cephalosporin framework, supported by quantitative data, experimental protocols, and process visualizations.

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that typically begins with readily available starting materials like ethyl acetoacetate. The general sequence involves oximation, halogenation, and a final cyclization reaction with thiourea to construct the aminothiazole ring.[1][2]

A common synthetic pathway proceeds as follows:

-

Oximation: Ethyl acetoacetate is reacted with a nitrosating agent, such as sodium nitrite in the presence of an acid, to form ethyl (Z)-2-hydroxyiminoacetoacetate.[1][2]

-

Halogenation: The resulting intermediate is halogenated at the C-4 position, typically using sulfuryl chloride or bromine, to yield ethyl (Z)-4-chloro- or 4-bromo-2-hydroxyiminoacetoacetate.[2]

-

Cyclization: The 4-halo intermediate is then reacted with thiourea. The thiourea molecule attacks the electrophilic C-4 carbon, leading to a ring-closure reaction that forms the desired this compound.[1][2]

Caption: Synthesis pathway for this compound.

Core Role in Cephalosporin Synthesis: Acylation of 7-ACA

The fundamental role of this compound is to serve as the precursor for the acyl side chain that is attached to the 7-amino group of the cephalosporin nucleus (e.g., 7-aminocephalosporanic acid, 7-ACA). This is achieved through an acylation (amidation) reaction.[3][5]

The process involves several key transformations:

-

O-Alkylation (if required): For many third-generation cephalosporins like Cefotaxime and Ceftriaxone, the hydroxyimino group is O-methylated to a methoxyimino group using a methylating agent like dimethyl sulfate.[5] For others, like Ceftazidime, a more complex group is added.

-

Amine Protection: The amino group on the thiazole ring is often protected to prevent side reactions during the activation step. Common protecting groups include trityl (Tr) or chloroacetyl.[5][6]

-

Ester Hydrolysis: The ethyl ester is saponified (hydrolyzed) to the free carboxylic acid.

-

Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive form to facilitate acylation. This can be an acyl chloride or, more commonly, an activated thioester such as the 2-mercaptobenzothiazolyl thioester (MAEM).[7][8]

-

Acylation: The activated side chain is reacted with the 7-amino group of the cephalosporin core. This forms the crucial amide bond at the C-7 position.[3]

-

Deprotection: The protecting group on the aminothiazole ring is removed to yield the final cephalosporin antibiotic.[5]

Caption: General workflow for the acylation of the cephalosporin nucleus.

Application in the Synthesis of Key Cephalosporins

The versatility of the title compound is demonstrated by its use in the synthesis of several widely prescribed cephalosporins.

-

Cefotaxime: The synthesis involves acylating 7-ACA with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The amino group of the side chain is typically protected with a trityl group, which is removed in a final step using a mild acid like formic acid.[5] Another route uses a chloroacetyl protecting group which is later removed with thiourea.[9]

-

Ceftriaxone: The synthesis of Ceftriaxone involves the acylation of a specific nucleus, 7-amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]-3-cephem-4-carboxylic acid (7-ACT), with an activated methoxyiminoacetate side chain.[4][6] A common activated intermediate is 2-mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM).[10]

-

Ceftazidime: Ceftazidime features a more complex side chain: (Z)-2-(2-aminothiazol-4-yl)-2-((1-carboxy-1-methylethoxy)imino)acetamido. The synthesis starts from the base (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid ester, which is then alkylated on the oxime oxygen with a tert-butyl 2-bromoisobutyrate before being coupled to the cephalosporin core.[2][11]

Caption: Simplified logical flow for the synthesis of Cefotaxime.

Quantitative Data Presentation

The efficiency of the acylation step is critical for the commercial viability of cephalosporin manufacturing. The following table summarizes typical reaction parameters and outcomes compiled from various reported syntheses.

| Parameter | Value | Reference(s) |

| Starting Materials | 7-Aminocephalosporanic Acid (7-ACA); Activated Acylating Agent* | [3] |

| Reaction Type | Acylation (Amidation) | [3] |

| Solvent System | Aqueous solution or Dichloromethane | [3] |

| Reaction Temperature | -80°C to 25°C (Step-dependent) | [3] |

| pH Control | Maintained around 5.5 - 7.0 | [3][6] |

| Synthesis Phase Yield | 73-80% | [3][9] |

| Overall Yield | 45-47% | [3][9] |

| Purity of Final Product | >98% | [3][9] |

*Note: The activated acylating agent is a derivative of (Z)-2-(2-aminothiazol-4-yl)-2-(substituted-oxyimino)acetic acid, such as an acyl chloride or a thioester (MAEM).[3][7]

Experimental Protocols

The following protocols are representative examples and should be adapted based on specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of this compound[1][2]

This protocol is a generalized representation of the multi-step synthesis.

-

Oximation:

-

In a reaction vessel, dissolve sodium nitrite in purified water and cool the solution to 10-15°C.

-

Add ethyl acetoacetate to the vessel.

-

Slowly add a 50% concentrated sulfuric acid solution dropwise over 3-5 hours, maintaining the temperature between 10-15°C.

-

Continue stirring for an additional 3-5 hours after the addition is complete.

-

Extract the product, 2-oximino ethyl acetoacetate, using an organic solvent like chloroform.

-

-

Bromination:

-

Gently warm the solution from the previous step to 30-40°C.

-

Slowly add bromine dropwise over 3-5 hours, maintaining the reaction temperature.

-

Continue to react for 1-3 hours after the addition is complete to obtain 4-bromo-2-hydroxyimino ethyl acetoacetate.

-

-

Cyclization:

-

At 20-30°C, dissolve the crude product from the bromination step, along with thiourea, in a solvent such as isopropyl alcohol or methanol.

-

Stir the mixture for several hours (e.g., 17 hours). The reaction may be exothermic.

-

The product, this compound, will precipitate.

-

Collect the product by filtration, wash with the solvent, and dry under vacuum.

-

Protocol 2: Acylation of 7-ACA using an Activated Thioester (MAEM) to Synthesize Cefotaxime[7][12]

This protocol outlines the coupling step for Cefotaxime synthesis.

-

Suspension Preparation:

-

Acylation Reaction:

-

Cool the stirred suspension to 0°C to -5°C.

-

Slowly add a base, such as triethylamine, to the suspension over 1.0 to 1.5 hours, maintaining the temperature between 0°C and -5°C. The base facilitates the reaction between the amino group of 7-ACA and the activated thioester.[7]

-

Continue stirring the reaction mixture at this temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the solution to warm to 10-12°C.

-

Extract the reaction mixture with purified water.

-

Combine the aqueous layers and decolorize with activated carbon.

-

Filter the solution and adjust the pH of the filtrate to approximately 1.7-3.0 with an acid (e.g., hydrochloric acid) to precipitate the Cefotaxime acid product.[7][8]

-

Filter the precipitate, wash, and dry.

-

-

Salt Formation (Optional but common):

Conclusion

This compound is not merely an intermediate but a foundational building block that enables the synthesis of some of the most potent and clinically significant cephalosporin antibiotics. Its core structure provides the essential aminothiazole and (Z)-oximino moieties that are directly responsible for the enhanced antibacterial spectrum and crucial β-lactamase resistance of third-generation cephalosporins. The synthetic pathways developed for this compound and its subsequent incorporation into the cephalosporin nucleus are triumphs of medicinal and process chemistry, allowing for the large-scale production of life-saving drugs like Cefotaxime, Ceftriaxone, and Ceftazidime. Understanding the synthesis and role of this key intermediate is therefore essential for researchers and professionals in the field of drug development and antibiotic manufacturing.

References

- 1. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Google Patents [patents.google.com]

- 2. EP0102687A2 - Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cefotaxime synthesis - chemicalbook [chemicalbook.com]

- 6. CEFTRIAXONE | 73384-59-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. US20070004916A1 - Process for the production of cefotaxime sodium - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. EP0556768B1 - Process for the production of ceftriaxone - Google Patents [patents.google.com]

- 11. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]

- 12. rjpbcs.com [rjpbcs.com]

The Synthesis and Application of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a pivotal chemical intermediate, primarily recognized for its indispensable role in the synthesis of third-generation cephalosporin antibiotics. These antibiotics, including widely used drugs such as Cefotaxime, Ceftriaxone, Ceftazidime, and Cefixime, are characterized by a broad spectrum of antibacterial activity and enhanced stability against β-lactamase enzymes, a common mechanism of bacterial resistance. The specific (Z)-isomer configuration of the hydroxyimino group is crucial for the biological efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this key intermediate, along with detailed experimental protocols and its downstream application in the synthesis of cephalosporins.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, characterization, and application in synthetic processes. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₃S | [1][2] |

| Molecular Weight | 215.23 g/mol | [2] |

| Appearance | Light yellow to beige fine powder | [3] |

| Melting Point | 195-197 °C (literature) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| CAS Number | 64485-82-1 | [1][3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been the subject of significant process development to improve yield and purity. The most common synthetic routes start from ethyl acetoacetate. Below are diagrams and detailed protocols for the key transformations.

Synthetic Pathway Overview

The overall synthesis can be visualized as a three-step process: oximation of ethyl acetoacetate, followed by halogenation, and finally, cyclization with thiourea.

References

Methodological & Application

Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate from Ethyl Acetoacetate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the production of various cephalosporin antibiotics. The synthesis commences from the readily available starting material, ethyl acetoacetate, and proceeds through a three-step reaction sequence: oximation, halogenation, and a subsequent cyclization with thiourea. This application note details the experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and implementation.

Introduction

This compound is a crucial building block in the synthesis of the side chains of numerous third and fourth-generation cephalosporin antibiotics. The presence of the 2-aminothiazole ring and the (Z)-hydroxyimino moiety is critical for their broad-spectrum antibacterial activity and resistance to β-lactamases. The synthetic route starting from ethyl acetoacetate offers an efficient and scalable method for the preparation of this important intermediate. This protocol outlines a reliable and reproducible procedure for its laboratory-scale synthesis.

Overall Synthesis Pathway

The synthesis of this compound from ethyl acetoacetate is a multi-step process. The overall transformation can be summarized as follows:

Caption: Overall three-step synthesis of the target compound.

Data Presentation

Table 1: Summary of Reaction Steps, Intermediates, and Yields

| Step | Reaction | Starting Material | Intermediate/Product | Reagents | Typical Yield (%) |

| 1 | Oximation | Ethyl acetoacetate | (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate | Sodium nitrite, Acetic acid | 85-95% |

| 2 | Chlorination | (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate | (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate | Sulfuryl chloride | 70-80% |

| 3 | Cyclization | (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate | This compound | Thiourea | 75-85% |

Table 2: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | -43 | 1.28 (t, 3H), 2.26 (s, 3H), 3.44 (s, 2H), 4.18 (q, 2H) | 14.1, 30.1, 50.1, 61.4, 167.3, 200.7 | 2983, 1745, 1718, 1365, 1154 |

| (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate | C₆H₉NO₄ | 159.14 | 54-56 | 1.35 (t, 3H), 2.40 (s, 3H), 4.35 (q, 2H), 9.50 (s, 1H) | 14.0, 25.8, 62.5, 148.5, 162.0, 195.0 | 3300 (br), 1720, 1680, 1010 |

| (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate | C₆H₈ClNO₄ | 193.59 | 78-82 | 1.38 (t, 3H), 4.40 (q, 2H), 4.75 (s, 2H), 10.2 (s, 1H) | 13.9, 45.5, 63.0, 147.0, 161.5, 190.0 | 3350 (br), 1730, 1690, 1280, 1020, 780 |

| This compound | C₇H₉N₃O₃S | 215.23 | 195-197 | 1.25 (t, 3H), 4.25 (q, 2H), 6.80 (s, 1H), 7.20 (s, 2H), 11.5 (s, 1H) | 14.2, 61.5, 108.0, 141.0, 149.0, 162.5, 168.0 | 3450, 3300, 1720, 1640, 1540 |

Experimental Protocols

Materials and Equipment

-

Ethyl acetoacetate (99%)

-

Sodium nitrite (99%)

-

Glacial acetic acid

-

Sulfuryl chloride (97%)

-

Thiourea (99%)

-

Ethanol (95% and absolute)

-

Diethyl ether

-

Dichloromethane

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

NMR spectrometer, IR spectrometer, Mass spectrometer

Step 1: Synthesis of (Z)-Ethyl 2-(hydroxyimino)-3-oxobutanoate

This step involves the nitrosation of the active methylene group of ethyl acetoacetate to form the corresponding oxime.

Caption: Experimental workflow for the oximation of ethyl acetoacetate.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (130.1 g, 1.0 mol) in glacial acetic acid (200 mL).

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (82.8 g, 1.2 mol) in water (250 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional hour.

-

Pour the reaction mixture into a separatory funnel containing cold water (500 mL) and extract with diethyl ether (3 x 200 mL).

-

Combine the organic layers and wash successively with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a mixture of ethanol and water to afford (Z)-ethyl 2-(hydroxyimino)-3-oxobutanoate as a pale yellow solid.

Step 2: Synthesis of (Z)-Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate

This step involves the chlorination of the methyl group of the intermediate from Step 1.

Procedure:

-

In a fume hood, dissolve (Z)-ethyl 2-(hydroxyimino)-3-oxobutanoate (79.6 g, 0.5 mol) in anhydrous dichloromethane (400 mL) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (74.2 g, 0.55 mol) dropwise to the stirred solution over a period of 30-45 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, carefully pour the mixture into ice-cold water (500 mL).

-

Separate the organic layer, and wash it with cold water (2 x 200 mL) and then with brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude (Z)-ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol/hexane.

Step 3: Synthesis of this compound

This final step is a Hantzsch thiazole synthesis, where the α-haloketone intermediate reacts with thiourea to form the aminothiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Procedure:

-

In a round-bottom flask, dissolve thiourea (38.1 g, 0.5 mol) in absolute ethanol (500 mL) with gentle heating.

-

To this solution, add a solution of crude (Z)-ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate (from Step 2, approx. 0.4 mol) in absolute ethanol (200 mL) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

-

If the product does not precipitate, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.

-

The crude product can be recrystallized from ethanol to give pure this compound as a crystalline solid.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) before use.

Conclusion

The described three-step synthesis provides a reliable and efficient method for the preparation of this compound from ethyl acetoacetate. The protocols are straightforward and can be readily implemented in a standard organic chemistry laboratory. The provided data and visualizations serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

Application Notes and Protocols: Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate in the manufacturing of various cephalosporin antibiotics. The synthesis is a multi-step process commencing from ethyl acetoacetate.

Physicochemical Properties

The target compound is typically a yellow to beige powder, stable under normal laboratory conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₃S | [2] |

| Molecular Weight | 215.23 g/mol | [2] |

| Appearance | Yellow to beige powder | [1][3] |

| Melting Point | 187-192 °C | [1] |

| Boiling Point | 426.8 °C at 760 mmHg | [1] |

| Density | 1.56 g/cm³ | [1] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture. | [1] |

Synthetic Workflow

The synthesis of this compound is typically achieved through a three-step process: oximation of ethyl acetoacetate, followed by halogenation, and finally cyclization with thiourea.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative synthesis based on common methodologies. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials and Equipment

-

Ethyl acetoacetate

-

Sodium nitrite

-

Concentrated sulfuric acid (50%)

-

Bromine or Sulphuryl chloride

-

Thiourea

-

Methanol

-

12-Ammonium phosphomolybdate (catalyst, optional)

-

Chloroform

-

Purified water

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Step 1: Oximation of Ethyl Acetoacetate

-

In a suitably sized round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium nitrite in purified water.

-

In a separate flask, dilute ethyl acetoacetate with purified water.

-

Cool the ethyl acetoacetate solution in an ice bath.

-

Slowly add 50% concentrated sulfuric acid to the cooled ethyl acetoacetate solution, maintaining the temperature below 10 °C.

-

To this acidic solution, add the sodium nitrite solution dropwise, ensuring the reaction temperature is kept low.

-

After the addition is complete, continue stirring the reaction mixture for a specified time to ensure the completion of the oximation reaction.

Step 2: Halogenation

-

Warm the reaction mixture from Step 1 to 30-40 °C.[4]

-

Slowly add the halogenating agent (e.g., bromine) dropwise to the reaction mixture over 3-5 hours, maintaining the temperature at 30-40 °C.[4]

-

After the addition is complete, continue to stir the reaction for an additional 1-3 hours to yield 4-bromo-2-(hydroxyimino)ethyl acetoacetate.[4]

Step 3: Cyclization

-

In a new reaction vessel, dissolve thiourea and a catalyst such as 12-ammonium phosphomolybdate in methanol at 20-30 °C.[4]

-

Add the reaction solution from Step 2 to the methanol solution.

-

Stir the mixture for approximately 20 minutes.[4]

-

If a solid catalyst is used, filter it from the reaction mixture.

-

The resulting mother liquor contains the desired product.

Purification

-

The product can be extracted from the aqueous reaction mixture using an organic solvent like chloroform.[4]

-

The combined organic extracts are then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system.